N-Ethyl-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxamide
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Overview
Description
N-Ethyl-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxamide is a heterocyclic organic compound that features a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxamide can be achieved through several methods. One common approach involves the reaction of ethylamine with 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylic acid under acidic conditions. The reaction typically requires a catalyst, such as methanesulfonic acid, and is carried out under reflux in methanol .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-ethyl-2,5-dihydro-1H-pyrrole-1,2-dicarboxamide.
Reduction: Reduction reactions can convert the compound into N-ethyl-2,5-dihydro-1H-pyrrole-1-carboxamide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields dicarboxamides, while reduction results in simpler amides.
Scientific Research Applications
N-Ethyl-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-Ethyl-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Glimepiride: A sulfonylurea compound with a similar pyrrole ring structure.
N-Boc-2,5-dihydro-1H-pyrrole: Used in the synthesis of GABA analogues.
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide: Another pyrrole derivative with distinct chemical properties.
Uniqueness
N-Ethyl-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxamide is unique due to its specific ethyl substitution and the presence of both oxo and carboxamide functional groups
Properties
CAS No. |
62613-77-8 |
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Molecular Formula |
C7H10N2O2 |
Molecular Weight |
154.17 g/mol |
IUPAC Name |
N-ethyl-5-oxo-2H-pyrrole-1-carboxamide |
InChI |
InChI=1S/C7H10N2O2/c1-2-8-7(11)9-5-3-4-6(9)10/h3-4H,2,5H2,1H3,(H,8,11) |
InChI Key |
YVWBLVSGDRAFCI-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)N1CC=CC1=O |
Origin of Product |
United States |
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